N~1~,N~1~-Diethyl-N'~1~,N'~1~,2-trimethylprop-1-ene-1,1-diamine
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Overview
Description
N~1~,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by its unique structure, which includes diethyl and trimethyl groups attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine typically involves the reaction of diethylamine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N~1~,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylethylenediamine
- N,N-Dimethylethylenediamine
- N,N-Diethyl-N’-methyl-1,2-ethanediamine
Uniqueness
N~1~,N~1~-Diethyl-N’~1~,N’~1~,2-trimethylprop-1-ene-1,1-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62164-75-4 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-N',1-N'-diethyl-1-N,1-N,2-trimethylprop-1-ene-1,1-diamine |
InChI |
InChI=1S/C10H22N2/c1-7-12(8-2)10(9(3)4)11(5)6/h7-8H2,1-6H3 |
InChI Key |
PXGQQTZENDGHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C)C)N(C)C |
Origin of Product |
United States |
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